3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a furan ring substituted with a phenyl group and a propanamide moiety substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of Propanamide Moiety: The propanamide moiety can be synthesized through the reaction of an appropriate amine with a carboxylic acid derivative.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan and amide functionalities.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(3-trifluoromethylphenyl)-furan-2-yl)-acrylic acid
- 3,5-bis(trifluoromethyl)benzylamine
Uniqueness
3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its furan ring, phenyl group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16F3NO2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16F3NO2/c21-20(22,23)15-7-4-8-16(13-15)24-19(25)12-10-17-9-11-18(26-17)14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,24,25) |
InChI Key |
KPTFFKHXOMYUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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